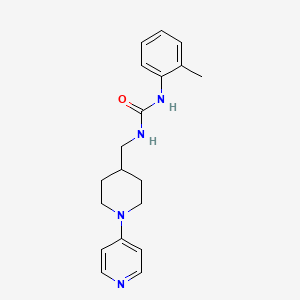
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea" is a urea derivative that incorporates both pyridine and piperidine moieties. Urea derivatives are known for their diverse biological activities and are prominent in medicinal chemistry. The pyridine ring, a basic nitrogen-containing heterocycle, is often involved in drug design due to its ability to engage in various interactions with biological targets. Piperidine, a six-membered nitrogen-containing heterocycle, is also frequently found in bioactive molecules and can influence the pharmacokinetic and pharmacodynamic properties of drugs .
Synthesis Analysis
The synthesis of pyridine-2-yl substituted ureas, which are structurally related to the compound , can be achieved through C–H functionalization of pyridine N-oxides with dialkylcyanamides. This method is solvent- and halide-free, providing an atom-economical approach to a wide range of substituted ureas. The process is noted for its good-to-high yields and can accommodate various functional groups on the pyridine ring .
Molecular Structure Analysis
The molecular structure of urea derivatives can significantly influence their biological activity. For instance, the equilibrium between conformational isomers of pyrid-2-yl ureas has been studied, showing a preference for certain isomers depending on the substituents present. These structural variations can affect the molecule's ability to bind to biological targets such as cytosine .
Chemical Reactions Analysis
Pyrid-2-yl ureas have been shown to bind cytosine with varying binding constants, influenced by the nature of the substituents. Electron-withdrawing groups, in particular, enhance intermolecular complexation with cytosine, which could be relevant for the compound if it were to interact with similar biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are crucial for their biological function. For example, the acid-base properties of 1-(pyrid-4-yl)piperazine, a related compound, have been characterized, and its vibrational spectra analyzed using FT-IR and FT-Raman spectroscopy. Such studies provide insights into the reactivity of the molecule and its potential interactions with biological systems. The computational analysis, including HOMO-LUMO studies and NBO analysis, can also predict the stability and reactivity of these molecules .
科学的研究の応用
Corrosion Inhibition
Urea-derived Mannich bases, including those with pyridin-4-yl and piperidin-4-yl motifs, have been synthesized and examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solution. These compounds, through electrochemical methods, have demonstrated significant inhibition efficiency, which increases with the concentration of the inhibitor. The adsorption of these inhibitors follows Langmuir’s adsorption isotherm, indicating a strong and favorable interaction with the metal surface. This study suggests the potential of urea derivatives in protecting metals against corrosion in acidic environments (Jeeva et al., 2015).
Supramolecular Chemistry
Urea derivatives featuring pyridine substitutions have been explored for their ability to assemble into metallo-supramolecular macrocycles. These macrocycles are formed through self-assembly processes driven by the coordination of metal ions and hydrogen bonding. The incorporation of pyridine and urea functional groups allows for the design of complex structures with potential applications in molecular recognition, catalysis, and the development of novel materials (Troff et al., 2012).
Antimicrobial Activity
N-Substituted urea derivatives, including those with pyridine rings, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity against various bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents (Reddy et al., 2003).
Anion Recognition
Pyridine-urea derivatives have been studied for their anion recognition properties. These compounds can form stable complexes with anions, facilitated by hydrogen bonding interactions. Such properties are valuable in the development of sensors and devices for detecting and quantifying anions in various environments (Ośmiałowski et al., 2013).
Optical and Electronic Properties
The optical and electronic properties of urea derivatives, especially those incorporating pyridine units, have been a subject of interest for applications in optoelectronics and materials science. Studies focusing on the electronic structure, absorption spectra, and nonlinear optical properties provide insights into how these compounds can be utilized in the design of novel materials for electronic and photonic applications (Shkir et al., 2018).
特性
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-4-2-3-5-18(15)22-19(24)21-14-16-8-12-23(13-9-16)17-6-10-20-11-7-17/h2-7,10-11,16H,8-9,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXEXKGDDJQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

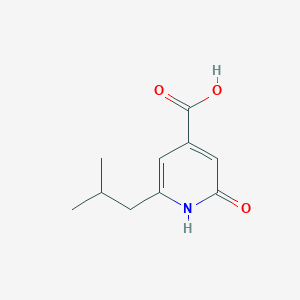

![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)
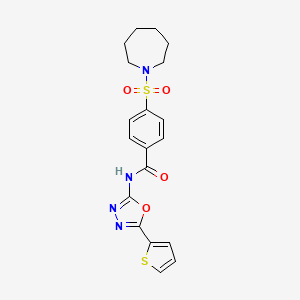
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

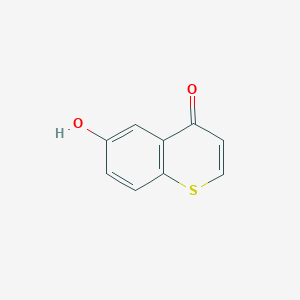
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)
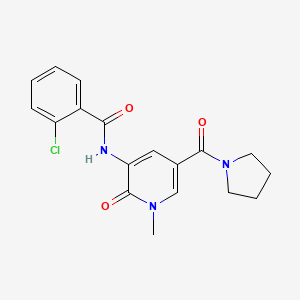
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)
![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)